molecular formula C11H16N4 B1392497 [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1243034-00-5

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No.: B1392497
CAS No.: 1243034-00-5
M. Wt: 204.27 g/mol
InChI Key: SGQQCOJFDWDMKQ-UHFFFAOYSA-N
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Description

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic amine with a molecular formula of C₁₁H₁₆N₄ and a molecular weight of 204.28 g/mol (CAS: 1243034-00-5) . The compound features a fused imidazo[4,5-b]pyridine core substituted with a propyl group at the 3-position and an ethylamine side chain at the 2-position (Figure 1).

Properties

IUPAC Name

2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQQCOJFDWDMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: SNAr Reaction with Propylamine

  • Conditions : 2-Chloro-3-nitropyridine reacts with propylamine (1:1 molar ratio) in H2O-IPA (1:1) at 80°C for 2 h.
  • Outcome : Forms N-propyl-3-nitropyridin-2-amine (2 ) in >90% yield.

Step 2: Nitro Group Reduction

  • Conditions : Zn dust (1 equiv) and conc. HCl (0.5 equiv) in H2O-IPA at 80°C for 45 min.
  • Outcome : Reduces the nitro group to yield N-propylpyridine-2,3-diamine (3 ) in 90% yield.

Step 3: Cyclization with Aminoacetaldehyde

  • Conditions : 3 reacts with aminoacetaldehyde dimethyl acetal (1 equiv) in H2O-IPA at 85°C for 10 h.
  • Deprotection : The acetal is hydrolyzed under acidic conditions (e.g., HCl/MeOH) to yield the free ethylamine group.
  • Outcome : Forms [2-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine (4 ) in 70–85% yield.

Key Data Table :

Step Reagent/Conditions Intermediate Yield
1 Propylamine, H2O-IPA, 80°C 2 >90%
2 Zn/HCl, H2O-IPA, 80°C 3 90%
3 Aminoacetaldehyde, H2O-IPA 4 70–85%

Post-Cyclization Functionalization

For substrates where direct aldehyde coupling is challenging, a bromoethyl intermediate can be aminated post-cyclization.

Step 1: Cyclization with 3-Bromopropionaldehyde

  • Conditions : 3 reacts with 3-bromopropionaldehyde in H2O-IPA to form 2-(2-bromoethyl)-3-propylimidazo[4,5-b]pyridine.

Step 2: Nucleophilic Amination

  • Conditions : The bromoethyl intermediate undergoes amination with aqueous NH3 (7 M in MeOH) at 60°C for 12 h.
  • Outcome : Yields the target compound in 65–75%.

Comparative Analysis of Methods

Parameter Tandem Protocol Post-Cyclization Route
Steps One-pot Two-step
Total Yield 70–85% 65–75%
Catalyst None None
Byproducts Minimal Moderate
Scalability High Moderate

Critical Considerations

  • Aldehyde Stability : Aminoacetaldehyde dimethyl acetal is preferred over unprotected aldehydes to avoid side reactions.
  • Reduction Efficiency : Zn/HCl outperforms Zn/AcOH in reducing nitro groups (90% vs. 50% yield).
  • Green Chemistry : H2O-IPA as a solvent reduces environmental impact compared to toxic organic solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic compound notable for its unique structure combining imidazole and pyridine rings. This compound has garnered significant attention in various fields, particularly in medicinal chemistry and biochemistry, due to its diverse biological activities and potential therapeutic applications.

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent . It has been shown to interact with key molecular targets, particularly IKK-ɛ and TBK1, through phosphorylation processes that activate the NF-kappaB signaling pathway. This pathway is crucial for regulating immune responses and inflammation, making it a target for anti-inflammatory and immunomodulatory drugs.

Biological Activity:

  • Inflammation Modulation: The compound acts as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide during inflammatory responses. This suggests its potential for treating inflammatory diseases.
  • Neuropharmacology: It has been identified as a positive allosteric modulator of GABA A receptors, indicating possible applications in treating neurological disorders such as anxiety or epilepsy.

Drug Development

Due to its unique chemical properties, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine serves as a scaffold for developing new drugs. Researchers are exploring derivatives of this compound to enhance potency and selectivity against specific biological targets.

Case Study:
A recent study highlighted the synthesis of various derivatives based on this compound, which exhibited improved activity against cancer cell lines. These derivatives showed enhanced interaction with the NF-kappaB pathway, suggesting their potential as anticancer agents.

Biochemical Research

The compound's ability to modulate cellular functions through specific binding interactions makes it a valuable tool in biochemical research. It influences gene expression and cellular metabolism, providing insights into cellular signaling pathways.

Applications in Cellular Studies:

  • Cell Signaling Studies: Researchers utilize this compound to dissect the roles of specific signaling pathways in cell proliferation and apoptosis.
  • Metabolic Studies: Its effects on metabolic pathways are being studied to understand how it can influence energy homeostasis in cells.

Preparation Methods

The synthesis of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine typically involves:

  • Debus-Radziszewski Synthesis: This method includes the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring followed by the addition of the pyridine moiety.

Industrial Production:
Large-scale synthesis may involve automated reactors with purification steps like recrystallization or chromatography to ensure high purity and yield.

Mechanism of Action

The mechanism of action of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The imidazo[4,5-b]pyridine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Methyl (3), Ethylamine (2) C₉H₁₂N₄ 176.22 618910-07-9 Shorter alkyl chain, higher polarity
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Isopropyl (3), Ethylamine (2) C₁₁H₁₆N₄ 204.28 1242993-85-6 Branched alkyl, increased steric bulk
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Isobutyl (3), Ethylamine (2) C₁₂H₁₈N₄ 218.30 1242996-56-0 Longer chain, enhanced hydrophobicity
3-Ethylimidazo[4,5-b]pyridin-2-amine Ethyl (3), NH₂ (2) C₈H₁₀N₄ 162.20 JYX (Chembase) No ethylamine side chain
SJA710-6 Propyl (3), Bromophenyl (5) C₂₂H₂₀BrFN₄ 439.32 1397255-09-2 Aryl substitution, kinase inhibition

Key Observations :

  • Branched vs. Linear Chains : The isopropyl analog (branched) exhibits greater steric hindrance compared to the linear propyl derivative, which may influence binding to target proteins .
  • Side Chain Modifications : The ethylamine group in the target compound distinguishes it from simpler analogs like 3-ethylimidazo[4,5-b]pyridin-2-amine, suggesting enhanced hydrogen-bonding capacity for receptor interactions .

Analytical Characterization

  • Spectroscopic Data : IR and ¹H NMR are standard for confirming imidazo[4,5-b]pyridine structures, with characteristic peaks for the aromatic core and alkyl side chains .
  • Chromatography : HPLC methods, as described in , are critical for quantifying imidazo derivatives in complex matrices (e.g., food or biological samples).

Biological Activity

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic compound notable for its unique structure, which combines imidazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₁₁H₁₆N₄
  • Molecular Weight : 204.28 g/mol
  • CAS Number : 1243034-00-5

The biological activity of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is primarily attributed to its interaction with specific molecular targets:

  • Targets : IKK-ɛ and TBK1
  • Mode of Action : The compound interacts through phosphorylation, activating the NF-kappaB signaling pathway, which is crucial for various cellular functions including inflammation and immune response .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Effects

The activation of NF-kappaB by [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine modulates inflammatory responses. It has been shown to inhibit inducible nitric oxide synthase (iNOS), thus reducing nitric oxide production during inflammation .

2. Cytotoxicity and Anticancer Potential

Studies have indicated that derivatives of imidazopyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against hypopharyngeal tumor cells . The potential for this compound as an anticancer agent is supported by its ability to interact with key enzymes involved in tumor progression.

3. Modulation of GABA A Receptors

The compound acts as a positive allosteric modulator of GABA A receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .

4. Pharmacological Profile

Recent studies highlight the diverse pharmacological profiles of imidazo[1,2-a]pyridine derivatives, including:

  • Anticonvulsant
  • Antimicrobial
  • Analgesic
    These properties make it a valuable scaffold for developing new therapeutic agents .

Research Findings and Case Studies

StudyFindings
Demonstrated the modulation of NF-kappaB pathway and inhibition of iNOS.
Showed cytotoxicity in hypopharyngeal tumor cells compared to standard treatments.
Reviewed various biological activities including anti-inflammatory and anticancer properties across multiple studies.

Synthesis and Preparation Methods

The synthesis of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine typically involves several steps:

  • Formation of the imidazole ring.
  • Introduction of the pyridine moiety.
  • Common methods include the Debus-Radziszewski synthesis using glyoxal, ammonia, and an aldehyde in the presence of ethanol and acetic acid as a catalyst .

Q & A

Q. How should researchers design control experiments to validate the compound’s biological activity against off-target effects?

  • Include negative controls (e.g., scaffold analogs lacking the amine group) and use orthogonal assays (e.g., enzymatic vs. cell-based). Dose-response curves and IC₅₀ comparisons with established inhibitors help confirm specificity. For example, p38 MAP kinase studies employ ATP-competitive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Reactant of Route 2
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

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